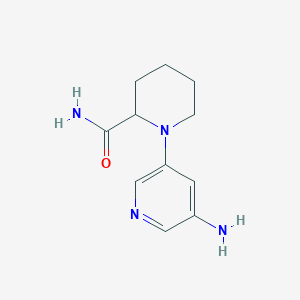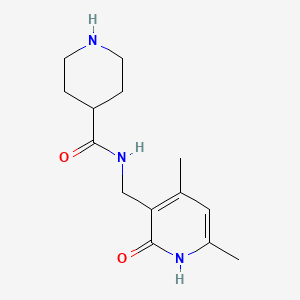
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C11H16N4O. This compound is characterized by the presence of an aminopyridine group attached to a piperidine ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-aminopyridine.
Formation of Piperidine Ring: The aminopyridine is then reacted with a suitable reagent to form the piperidine ring.
Carboxamide Formation:
Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
- 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide
- 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride
These compounds share similar structural features but differ in the position of the carboxamide group and other substituents. The unique positioning of the functional groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-(5-aminopyridin-3-yl)piperidine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c12-8-5-9(7-14-6-8)15-4-2-1-3-10(15)11(13)16/h5-7,10H,1-4,12H2,(H2,13,16) |
InChI-Schlüssel |
SNJPXLZOKVKFDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)N)C2=CN=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)





![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)

![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)


